(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-YL))propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-YL))propan-1-OL is a chiral compound with a thiazole ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a precursor containing a thiourea and a haloketone to form the thiazole ring
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reactions, and purification techniques to ensure the production of high-purity (3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-YL))propan-1-OL.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-YL))propan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst can be employed.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-YL))propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-YL))propan-1-OL involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The thiazole ring and amino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-YL))propan-1-OL: can be compared with other thiazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2OS/c1-5-9-7(4-11-5)6(8)2-3-10/h4,6,10H,2-3,8H2,1H3/t6-/m1/s1 |
InChI Key |
ZJVNOYIVXWARJC-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=NC(=CS1)[C@@H](CCO)N |
Canonical SMILES |
CC1=NC(=CS1)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.